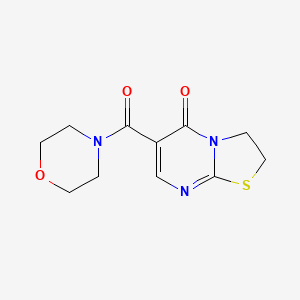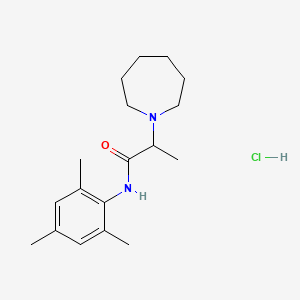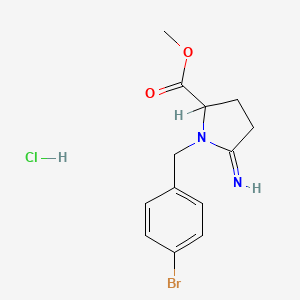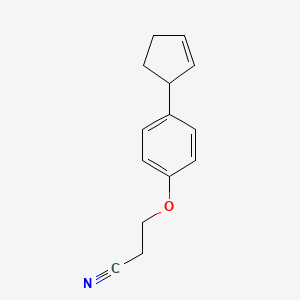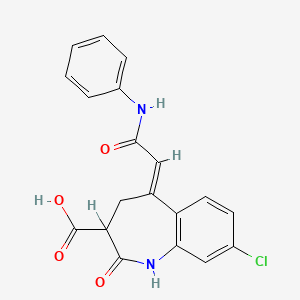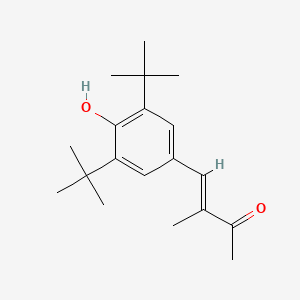
beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and a hydroxyl group attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a temperature of around 110°C during the addition of reagents and a reaction temperature of 130°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium hydroxide can be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The presence of bulky tert-butyl groups can influence substitution reactions, making certain positions on the aromatic ring more reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.
Mecanismo De Acción
The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.
Comparación Con Compuestos Similares
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic hydrazide: Known for its susceptibility to oxidation and used in polymer stabilizers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific combination of functional groups, which provide both antioxidant properties and the ability to undergo various chemical transformations. The presence of the acetyl and methyl groups, along with the bulky tert-butyl groups, makes it a versatile compound with unique reactivity and stability characteristics.
Propiedades
Número CAS |
83677-18-3 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+ |
Clave InChI |
XVJKSGJGHGOBSI-FMIVXFBMSA-N |
SMILES isomérico |
C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |
SMILES canónico |
CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



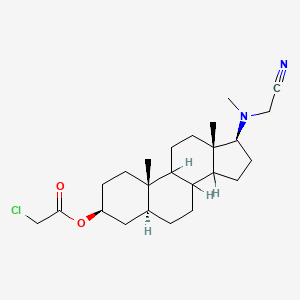
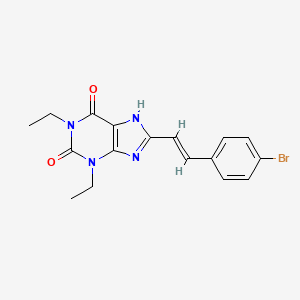
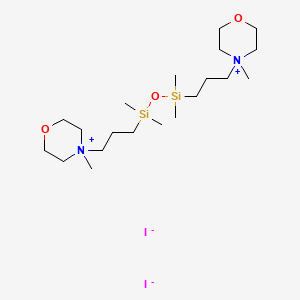

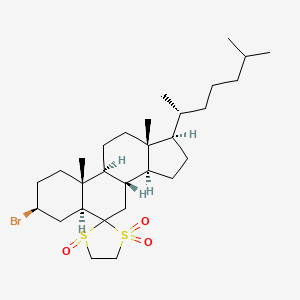
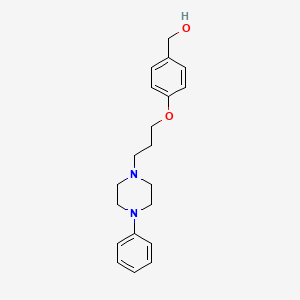
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)

